2,3-Dehydro-2-deoxy-N-acetylneuraminic acid
Overview
Description
2,3-Dehydro-2-deoxy-N-acetylneuraminic acid is a potent neuraminidase inhibitor. It is known for its role in inhibiting the activity of neuraminidase enzymes, which are crucial for the replication of influenza viruses. This compound has a molecular formula of C11H17NO8 and a molecular weight of 291.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dehydro-2-deoxy-N-acetylneuraminic acid typically involves the use of N-acetylneuraminic acid as a starting material. The process includes the dehydrogenation and deoxygenation of N-acetylneuraminic acid under specific reaction conditions. One common method involves the use of oxidizing agents to achieve the desired structural modifications .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2,3-Dehydro-2-deoxy-N-acetylneuraminic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced forms of the compound .
Scientific Research Applications
2,3-Dehydro-2-deoxy-N-acetylneuraminic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the mechanisms of neuraminidase inhibition.
Biology: The compound is used to investigate the role of neuraminidase enzymes in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of influenza and other viral infections due to its ability to inhibit neuraminidase activity.
Industry: The compound is used in the development of antiviral drugs and other pharmaceutical products.
Mechanism of Action
2,3-Dehydro-2-deoxy-N-acetylneuraminic acid exerts its effects by binding to the catalytic site of neuraminidase enzymes. This binding inhibits the activity of the enzyme, preventing the cleavage of sialic acid residues from glycoproteins and glycolipids. As a result, the replication of influenza viruses is hindered, making it an effective antiviral agent .
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic acid: A precursor in the synthesis of 2,3-Dehydro-2-deoxy-N-acetylneuraminic acid.
Zanamivir: Another neuraminidase inhibitor used in the treatment of influenza.
Oseltamivir: A widely used neuraminidase inhibitor for treating and preventing influenza.
Uniqueness
This compound is unique due to its specific structural modifications that enhance its inhibitory activity against neuraminidase enzymes. This makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(2R,4S)-3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO8/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,8?,9+,10+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINJZWSZQKHCIP-KLBWXOEVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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